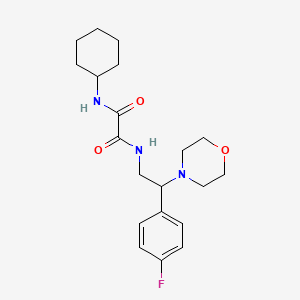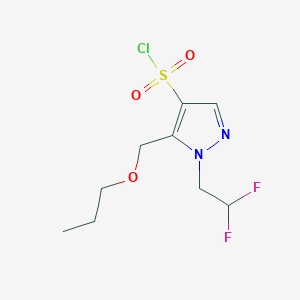
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of interest in various fields of chemistry and industry. This compound features a pyrazole ring substituted with a difluoroethyl group and a propoxymethyl group, along with a sulfonyl chloride functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step often involves the use of difluoroethylating agents such as 1,1-difluoroethyl chloride (CH3CF2Cl) under catalytic conditions.
Attachment of the propoxymethyl group: This can be accomplished through nucleophilic substitution reactions using propoxymethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The pyrazole ring and the difluoroethyl group can participate in oxidation and reduction reactions under appropriate conditions.
Cross-coupling reactions: The difluoroethyl group can be involved in cross-coupling reactions with aryl or alkyl halides using transition metal catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.
Cross-coupling reactions: Catalysts such as palladium, nickel, or copper are employed along with ligands and bases to facilitate the coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Materials science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Agricultural chemistry: It may be utilized in the synthesis of agrochemicals, such as herbicides or fungicides.
Biological research: The compound can be used as a tool to study biological processes and pathways, particularly those involving sulfonylation reactions.
作用机制
The mechanism of action of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through covalent modification of active site residues. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues, leading to enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): A difluoroalkylating reagent used in similar synthetic applications.
2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds contain trifluoroethyl groups and are used in cycloaddition reactions.
Difluoro- and trifluoro diazoalkanes: These compounds are used in cycloaddition reactions and have similar fluorinated groups.
Uniqueness
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both difluoroethyl and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields of research and industry.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-5-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-2-3-17-6-7-8(18(10,15)16)4-13-14(7)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRHDDISWWQQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
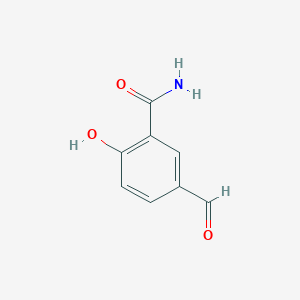
![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366988.png)
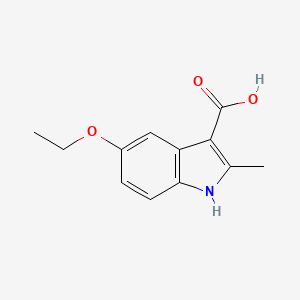
![ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B2366991.png)
![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)
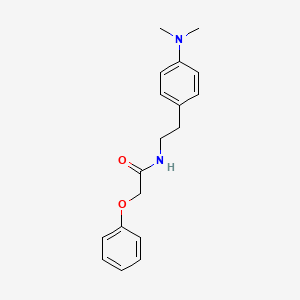
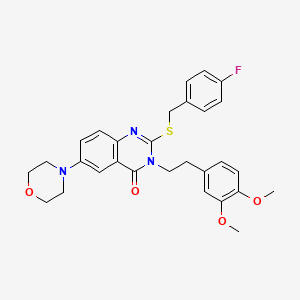
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2366996.png)
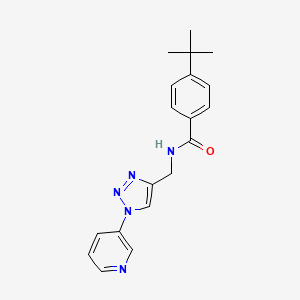

![2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B2367002.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)
![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)
